Benzo[b]thiophene, 5,6-dimethoxy-
Overview
Description
“Benzo[b]thiophene, 5,6-dimethoxy-” is a chemical compound with the molecular formula C10H10O2S . It belongs to the class of organic compounds known as benzene and substituted derivatives and is classified as a heterocyclic compound . It is colorless or white to yellow sticky oil to solid .
Molecular Structure Analysis
The molecular weight of “Benzo[b]thiophene, 5,6-dimethoxy-” is 194.25 . The Inchi Code is 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10 (7)6-9 (8)12-2/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
“Benzo[b]thiophene, 5,6-dimethoxy-” has a melting point of 89-91 °C and a predicted boiling point of 295.6±20.0 °C. Its predicted density is 1.206±0.06 g/cm3 .
Scientific Research Applications
Photovoltaics and Organic Solar Cells
Field:
Materials Science, specifically organic electronics and photovoltaics.
Summary:
5,6-Dimethoxybenzo[b]thiophene (DMBT) has gained attention as a promising building block for organic solar cells. Its electron-rich structure allows for efficient charge transport and absorption of sunlight. Researchers have incorporated DMBT into conjugated polymers and small molecules to enhance the performance of organic photovoltaic devices.
Methods and Experimental Procedures:
Results and Outcomes:
- Researchers have achieved efficiencies exceeding 10% by optimizing device architecture and material combinations .
Organic Field-Effect Transistors (OFETs)
Field:
Electrical Engineering, specifically organic electronics and semiconductor devices.
Summary:
DMBT serves as an active material in organic field-effect transistors (OFETs). OFETs are essential components in flexible displays, sensors, and integrated circuits.
Methods and Experimental Procedures:
Results and Outcomes:
Medicinal Chemistry
Field:
Pharmaceutical Sciences and Drug Discovery.
Summary:
Researchers explore DMBT derivatives for potential therapeutic applications. Its structural resemblance to natural products and bioactive compounds makes it an attractive scaffold for drug development.
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
properties
IUPAC Name |
5,6-dimethoxy-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQSAAONLQIKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CS2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393559 | |
Record name | Benzo[b]thiophene, 5,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene, 5,6-dimethoxy- | |
CAS RN |
91715-47-8 | |
Record name | Benzo[b]thiophene, 5,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.